Lipophilicity and Molecular Weight vs. Unsubstituted Cyclopentylhydrazine
(3,3-Dimethylcyclopentyl)hydrazine exhibits a higher molecular weight and, by inference, increased lipophilicity compared to the unsubstituted cyclopentylhydrazine analog. The molecular weight is 128.22 g/mol for the target compound versus 100.16 g/mol for cyclopentylhydrazine , a difference of +28.06 g/mol. The addition of the gem-dimethyl group contributes to an estimated increase in logP and a more compact, conformationally restricted structure. These parameters are critical in medicinal chemistry for modulating target binding, membrane permeability, and metabolic stability.
| Evidence Dimension | Molecular Weight (MW) |
|---|---|
| Target Compound Data | 128.22 g/mol |
| Comparator Or Baseline | Cyclopentylhydrazine: 100.16 g/mol |
| Quantified Difference | +28.06 g/mol |
| Conditions | Calculated from molecular formula |
Why This Matters
The higher MW and inferred lipophilicity of (3,3-Dimethylcyclopentyl)hydrazine can lead to improved target binding affinity and membrane permeability, critical factors when designing or selecting a building block for lead optimization.
